Etilefrine hydrochloride

描述

Etilefrine hydrochloride is a sympathomimetic medication primarily used as an antihypotensive agent to treat orthostatic hypotension. It is an adrenergic agonist that interacts with both alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of etilefrine hydrochloride involves several steps:

Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained for 3-6 hours, followed by the addition of hydrochloric acid to adjust the pH to 0.5-1.5.

Catalytic Hydrogenation: The alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize byproducts, reduce production costs, and limit environmental pollution .

化学反应分析

Types of Reactions

Etilefrine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under acidic or basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Substituted aromatic compounds.

科学研究应用

Clinical Applications

Hypotension Treatment:

Etilefrine is primarily indicated for the management of orthostatic hypotension, where it acts as an α-β adrenergic receptor agonist, increasing blood pressure through vasoconstriction and cardiac stimulation. It is particularly beneficial for patients experiencing low blood pressure due to conditions such as cardiac disorders, anemia, or hormonal imbalances .

Prevention of Vasovagal Syncope:

The drug has also been utilized in preventing vasovagal syncope, a common cause of fainting spells. By enhancing vascular tone, etilefrine helps maintain blood flow during episodes of sudden hypotension .

Management of Sickle Cell Disease:

Recent studies have explored etilefrine's role in preventing priapism in patients with sickle cell disease, highlighting its potential in managing complications associated with this condition .

Pharmaceutical Formulations

Oral Medicated Jelly (OMJ):

A novel application involves the development of an oral medicated jelly containing etilefrine. This formulation aims to enhance patient compliance, particularly among pediatric and geriatric populations, by providing a palatable alternative that bypasses the first-pass metabolism, thus improving bioavailability .

Table: Comparison of Traditional vs. Novel Formulations

| Formulation Type | Advantages | Disadvantages |

|---|---|---|

| Oral Tablets | Established use; easy administration | Bitter taste; first-pass effect |

| Oral Medicated Jelly | Improved taste; higher bioavailability | Requires careful formulation |

Analytical Methods for Determination

Accurate determination of etilefrine in pharmaceutical formulations and biological fluids is crucial for quality control and pharmacokinetic studies. Various analytical techniques have been developed:

Spectrophotometric Methods:

A cost-effective spectrophotometric method has been developed for determining etilefrine in pharmaceutical formulations using ion-pair complexes with reagents like bromocresol green (BCG) and methyl orange (MO). This method demonstrates high sensitivity and specificity, making it suitable for routine analysis .

High-Performance Liquid Chromatography (HPLC):

HPLC methods are widely employed due to their precision and ability to separate etilefrine from other components in complex matrices. Recent advancements include HPLC combined with electrochemical detection to enhance selectivity .

Case Studies and Research Findings

Several studies have focused on the pharmacokinetics and efficacy of etilefrine:

- Study on Oral Medicated Jelly: Research demonstrated that OMJ formulations significantly improved the absorption rate of etilefrine compared to traditional tablets, resulting in enhanced therapeutic effects without the bitter taste associated with oral tablets .

- Spectrophotometric Analysis: A study highlighted the successful application of spectrophotometric techniques for the quantification of etilefrine in human plasma, showcasing its potential for clinical monitoring .

作用机制

Etilefrine hydrochloride exerts its effects by stimulating alpha-1 and beta-1 adrenergic receptors. This leads to vasoconstriction, increased vascular tone, and elevated blood pressure. The compound increases cardiac output, stroke volume, and venous return, thereby improving overall cardiovascular function .

相似化合物的比较

Etilefrine hydrochloride is similar to other sympathomimetic agents such as epinephrine, phenylephrine, and norfenefrine. it has a unique profile due to its specific affinity for beta-1 adrenergic receptors, which makes it particularly effective in treating hypotensive states .

Epinephrine: A potent adrenergic agonist with broad activity on alpha and beta receptors.

Phenylephrine: Primarily an alpha-1 adrenergic agonist used as a decongestant and vasopressor.

Norfenefrine: Similar to etilefrine but with a different receptor affinity profile.

This compound’s unique receptor affinity and pharmacokinetic properties make it a valuable agent in managing hypotension and related conditions .

生物活性

Etilefrine hydrochloride is a pharmaceutical compound primarily used as an antihypotensive agent. It acts as an agonist for both alpha (α) and beta (β) adrenergic receptors, influencing cardiovascular dynamics significantly. This article delves into the biological activity of etilefrine, including its pharmacodynamics, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Pharmacodynamics

Etilefrine primarily stimulates the α1-adrenergic receptors , resulting in vasoconstriction and increased blood pressure. It also has significant activity at β1-adrenergic receptors , which enhances cardiac output. The dual action makes it effective in treating conditions associated with low blood pressure.

- Mechanism of Action :

- Vasoconstriction : Activation of α1 receptors leads to vascular smooth muscle contraction.

- Increased Cardiac Output : Stimulation of β1 receptors increases heart rate and contractility.

Key Findings:

- Intravenous administration of etilefrine results in a measurable increase in cardiac output, stroke volume, and blood pressure in both human and animal models .

- Studies indicate that etilefrine has a higher affinity for β1 receptors compared to β2 receptors, suggesting its primary role in cardiac stimulation rather than peripheral vasodilation .

Pharmacokinetics

The pharmacokinetic profile of etilefrine is essential for understanding its therapeutic efficacy and safety.

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Peak Concentration | 30 minutes post-administration |

| Plasma Protein Binding | 23% (8.5% to albumin) |

| Half-life | 2.5 hours |

| Metabolism | Glucuronidation in liver |

| Excretion | 80% via urine (7-28% unchanged) |

Etilefrine is rapidly absorbed when administered orally, with significant first-pass metabolism affecting its bioavailability. It is predominantly excreted through the urine as conjugates .

Clinical Applications

Etilefrine is utilized primarily for the management of hypotension, particularly in patients who experience symptomatic low blood pressure due to various underlying conditions such as cardiac disorders or severe dehydration.

Case Studies:

- Hypotension Management : A study involving patients with chronic hypotension demonstrated that etilefrine effectively increased mean arterial pressure and reduced symptoms associated with low blood pressure within 30 minutes of administration .

- Comparison with Other Agents : In a clinical trial comparing etilefrine with traditional vasopressors, etilefrine showed comparable efficacy but with a more favorable side effect profile .

Research Findings

Recent studies have explored alternative delivery methods for etilefrine to enhance its bioavailability and patient compliance:

- Buccal Tablets : Development of buccal tablets has shown rapid drug release (over 50% within 3 minutes), achieving effective plasma levels quickly compared to traditional oral tablets .

- Medicated Jellies : Novel formulations such as medicated jellies have been proposed to improve absorption rates and patient adherence, particularly for those who may have difficulty swallowing pills .

属性

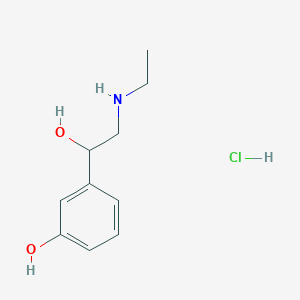

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNROWWHOBZQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

709-55-7 (Parent) | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045322 | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943-17-9, 534-87-2 | |

| Record name | Etilefrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。